(2Z)-5-amino-7-(3-methylthiophen-2-yl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
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Overview
Description
(2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core
Preparation Methods
The synthesis of (2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, (2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE stands out due to its unique thiazolo[3,2-a]pyridine core and the presence of methylthiophene groups. Similar compounds include various dichloroanilines and heparinoids, which have different structures and properties .
Properties
Molecular Formula |
C20H14N4OS3 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(3-methylthiophen-2-yl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C20H14N4OS3/c1-10-3-5-26-14(10)7-15-19(25)24-18(23)12(8-21)16(13(9-22)20(24)28-15)17-11(2)4-6-27-17/h3-7,16H,23H2,1-2H3/b15-7- |
InChI Key |
ZBSPPCWVRDZXEI-CHHVJCJISA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CS4)C)C#N)N |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CS4)C)C#N)N |
Origin of Product |
United States |
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